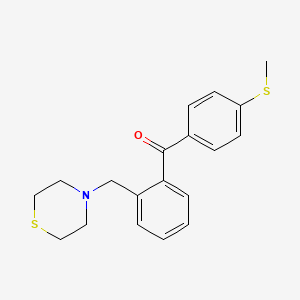

4'-硫代甲基-2-硫代吗啉甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

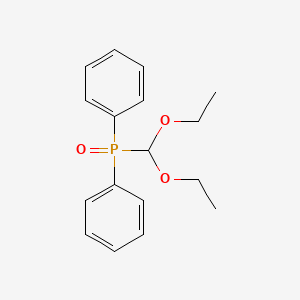

“4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898781-68-5 and a linear formula of C19H21NOS2 .

Molecular Structure Analysis

The molecular structure of “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” is represented by the formula C19H21NOS2 . The molecular weight of the compound is 343.5 g/mol.Chemical Reactions Analysis

The specific chemical reactions involving “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” are not provided in the search results. More detailed information may be found in specific scientific literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Thiomethyl-2-thiomorpholinomethyl benzophenone” are not explicitly mentioned in the search results. For detailed information, one would typically refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources .科学研究应用

- Photoinitiators play a crucial role in photopolymerization processes. 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone can serve as a photoinitiator, initiating polymerization reactions upon exposure to UV light. It facilitates the crosslinking of monomers, leading to the formation of polymers, coatings, and adhesives .

- Researchers utilize this compound in photochemical reactions for the synthesis of complex organic molecules. Its thiomorpholinomethyl group enhances its reactivity under UV irradiation, allowing for efficient bond formation and functional group modifications .

- The thiomethyl and thiomorpholinomethyl moieties in this compound contribute to its potential as an antimicrobial agent. Studies explore its activity against bacteria, fungi, and other pathogens. Researchers investigate its mechanism of action and evaluate its efficacy in preventing microbial growth .

- PDT is a promising cancer treatment that involves the activation of photosensitizers by light. 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone could serve as a photosensitizer in PDT. Upon light exposure, it generates reactive oxygen species, damaging cancer cells selectively. Researchers study its effectiveness and safety in preclinical models .

- Incorporating this compound into polymers, coatings, or films can impart desirable properties. Its thiomethyl and thiomorpholinomethyl groups enhance material stability, UV resistance, and mechanical strength. Researchers explore its use in creating functional materials for various applications .

- Organic semiconductors are essential for flexible displays, sensors, and electronic devices. 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone exhibits semiconducting properties, making it relevant in organic electronics. Researchers investigate its charge transport behavior and compatibility with other materials .

Photoinitiators and Photocrosslinkers

Photochemical Synthesis

Antimicrobial Agents

Photodynamic Therapy (PDT)

Materials Science

Organic Electronics

These applications highlight the versatility and potential of 4’-Thiomethyl-2-thiomorpholinomethyl benzophenone in scientific research. Further studies will continue to uncover novel uses and optimize its properties for specific applications . If you need more information or have any other queries, feel free to ask!

作用机制

属性

IUPAC Name |

(4-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTMPSXFNJDSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643813 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898781-68-5 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)